molecular formula C13H6Cl3N3O B15055947 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B15055947
M. Wt: 326.6 g/mol
InChI Key: KSBSRDGJJNDUOB-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated molecules, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and may be conducted under high-pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the oxadiazole ring.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dichlorophenyl group.

    5-(2-Chloropyridin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure with a single chlorine atom on the phenyl ring.

    5-(2-Chloropyridin-4-yl)-3-(3,5-dimethylphenyl)-1,2,4-oxadiazole: Similar structure with methyl groups instead of chlorine atoms on the phenyl ring.

Uniqueness

The uniqueness of 5-(2-Chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H6Cl3N3O

Molecular Weight

326.6 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6Cl3N3O/c14-9-3-8(4-10(15)6-9)12-18-13(20-19-12)7-1-2-17-11(16)5-7/h1-6H

InChI Key

KSBSRDGJJNDUOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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